4-Methoxybenzoyl isocyanate

Catalog No.
S9065169
CAS No.
4695-57-2
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
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4-Methoxybenzoyl isocyanate

CAS Number

4695-57-2

Product Name

4-Methoxybenzoyl isocyanate

IUPAC Name

4-methoxybenzoyl isocyanate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3

InChI Key

WBFOBYQRRHXCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C=O

4-Methoxybenzoyl isocyanate is an aromatic isocyanate characterized by the presence of a methoxy group attached to a benzoyl moiety. Its molecular formula is C9H9NO2C_9H_9NO_2, and it has a molar mass of approximately 163.17 g/mol. This compound is typically a colorless to yellow liquid with a density of 1.143 g/mL at 25 °C and a boiling point of 60-66 °C under reduced pressure (0.6 mmHg) . It is known for its reactivity due to the isocyanate functional group (-NCO), which makes it an important intermediate in organic synthesis.

Typical of isocyanates:

  • Reactivity with Alcohols: When reacted with alcohols, it forms urethanes, which are significant in the production of polyurethanes.
    ROH+RNCOROC(O)NHRR-OH+R'-NCO\rightarrow R-O-C(O)-NHR'
  • Reaction with Amines: Isocyanates react with amines to yield ureas, which can further polymerize to form polyureas.
    R2NH+RNCOR2NC(O)NHRR_2NH+R'-NCO\rightarrow R_2N-C(O)-NHR'
  • Reaction with Water: This reaction produces carbon dioxide and an amine, which is exploited in the production of polyurethane foams.
    RNCO+H2ORNH2+CO2R-NCO+H_2O\rightarrow R-NH_2+CO_2
  • Self-Addition Reactions: Isocyanates can dimerize or trimerize, leading to the formation of complex structures like biurets or polyisocyanurates .

4-Methoxybenzoyl isocyanate can be synthesized through several methods:

  • From Aromatic Amines: By treating an aromatic amine with phosgene or its derivatives, one can obtain the corresponding aryl isocyanate.
  • Curtius Rearrangement: This involves converting an acyl azide to an isocyanate, which may be applicable depending on available starting materials.
  • Direct Reaction of Methoxybenzoyl Chloride: Reacting methoxybenzoyl chloride with a suitable nitrogen source can yield the desired isocyanate .

4-Methoxybenzoyl isocyanate finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: It is utilized in producing polyurethanes and polyureas, which are essential in coatings, adhesives, and foams .

Interaction studies involving 4-methoxybenzoyl isocyanate mainly focus on its reactivity with nucleophiles such as alcohols and amines. These studies reveal that the compound's electrophilic nature allows it to interact readily with various nucleophiles, leading to diverse chemical transformations that are essential in synthetic chemistry .

Several compounds share structural characteristics with 4-methoxybenzoyl isocyanate. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
Benzoyl IsocyanateContains a benzene ring and an isocyanate groupCommonly used in polymer synthesis
Phenyl IsocyanateAromatic compound with an isocyanate groupLess reactive than methoxy-substituted variants
p-Tolyl IsocyanateMethyl group substitution on the benzene ringExhibits different reactivity patterns
4-Chlorobenzoyl IsocyanateChlorine substitution on the benzene ringIncreased electrophilicity due to chlorine

The uniqueness of 4-methoxybenzoyl isocyanate lies in its methoxy substituent, which enhances its solubility and reactivity compared to other similar compounds. The presence of the methoxy group can also influence its biological activity and toxicity profile, making it distinct among its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

177.042593085 g/mol

Monoisotopic Mass

177.042593085 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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